ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate
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Overview
Description
Ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate is a synthetic organic compound characterized by its complex structure, which includes a diazenyl group, a hydroxybutenoyl moiety, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 3,5-dichloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable β-keto ester, such as ethyl acetoacetate, under basic conditions to form the diazenyl intermediate.
Hydrolysis and Esterification: The intermediate undergoes hydrolysis followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The hydroxybutenoyl moiety may also interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-oxobut-2-enoyl]carbamate: Similar structure but with a keto group instead of a hydroxy group.
Ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxyprop-2-enoyl]carbamate: Similar structure but with a shorter carbon chain.
Uniqueness
Ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H13Cl2N3O4 |
---|---|
Molecular Weight |
346.16 g/mol |
IUPAC Name |
ethyl N-[(Z)-2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate |
InChI |
InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21)/b11-7-,18-17? |
InChI Key |
JTPDYZKEVDXYKC-UJFBAKBESA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(\C)/O)/N=NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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